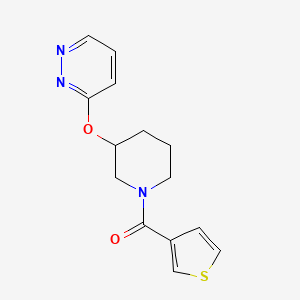
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. It’s common to use cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, to form carbon-carbon bonds in complex organic molecules .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridazine and piperidine rings, and sulfur in the thiophene ring, would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the functional groups. The pyridazine ring, for example, is often involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Histamine H3 Receptor Antagonists : A study by Swanson et al. (2009) synthesized a series of small molecules with a heterocyclic core, including compounds related to (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, as histamine H3 receptor antagonists. These compounds showed high affinity and selectivity, with potential for crossing the blood-brain barrier after oral administration in rats (Swanson et al., 2009).
Enzyme Inhibitory Activity : A study by Cetin et al. (2021) reported on the synthesis of thiophene-based heterocyclic compounds, including derivatives of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, and evaluated their in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This indicates potential applications in designing enzyme inhibitors (Cetin et al., 2021).
Antimicrobial Activity : Patel et al. (2011) synthesized amide derivatives related to (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone and evaluated their in vitro antimicrobial activity. The study showed variable and modest activity against bacteria and fungi, suggesting applications in antimicrobial research (Patel et al., 2011).
Anticonvulsant Properties : Georges et al. (1989) explored the crystal structures of anticonvulsant compounds including derivatives of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone. The study provided insights into the structural and electronic properties of these compounds, which can inform the development of anticonvulsant drugs (Georges et al., 1989).
Synthesis of Heterocycles : Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, which is relevant for the synthesis of compounds like (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone. This method holds potential for applications in organic synthesis (Zhang et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-pyridazin-3-yloxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(11-5-8-20-10-11)17-7-2-3-12(9-17)19-13-4-1-6-15-16-13/h1,4-6,8,10,12H,2-3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUQHTBPJLULRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2809628.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)
![methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809632.png)
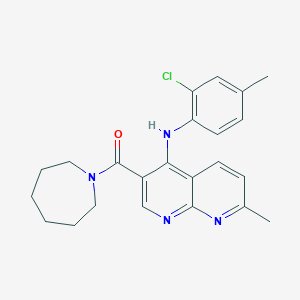

![6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2809638.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2809642.png)
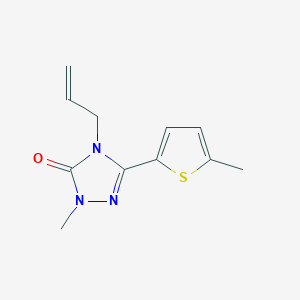
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)
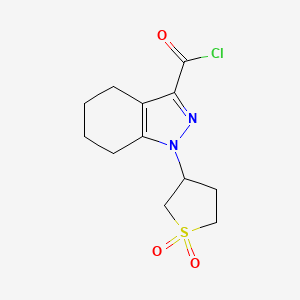
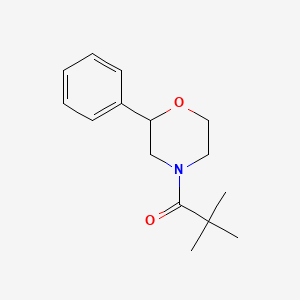
![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2809647.png)
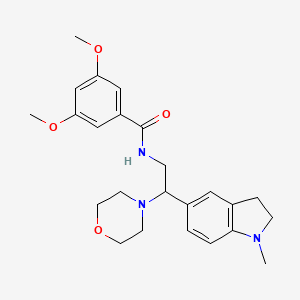
![Methyl({2-[(trimethylsilyl)oxy]ethyl})amine](/img/structure/B2809651.png)